molecular formula C7H7N5O2S B3248772 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide CAS No. 189063-54-5

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Cat. No.: B3248772
CAS No.: 189063-54-5
M. Wt: 225.23 g/mol
InChI Key: ANMFCTUVVZJPQL-UHFFFAOYSA-N
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Description

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a chemical compound that features a tetrazole ring attached to a benzene sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate tetrazole ring, which is then attached to the benzene sulfonamide group. The reaction conditions often include heating the mixture to around 120°C and maintaining the reaction for 18-20 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine derivatives, and substituted sulfonamide compounds.

Scientific Research Applications

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    1,3,5-tris(1H-tetrazol-5-yl)benzene: Contains multiple tetrazole rings attached to a benzene ring.

    4-(1H-tetrazol-5-yl)benzaldehyde: Features an aldehyde group instead of a sulfonamide group.

Uniqueness

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to the presence of both a tetrazole ring and a sulfonamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMFCTUVVZJPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285019
Record name 4-(2H-Tetrazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189063-54-5
Record name 4-(2H-Tetrazol-5-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189063-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-Tetrazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 2
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 3
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 4
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 5
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Reactant of Route 6
4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

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